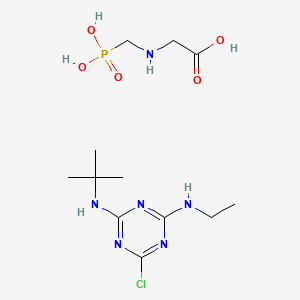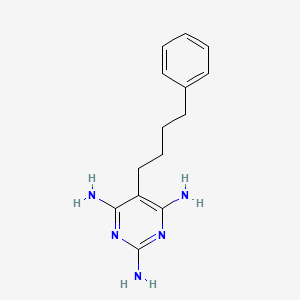
Ethyl triphenyl phosphonium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl triphenyl phosphonium iodide is an organic compound with the chemical formula
C20H20IP
. It is a white to slightly yellowish crystalline powder known for its use in organic synthesis, particularly as a Wittig reagent and phase transfer catalyst . This compound is notable for its stability and reactivity, making it valuable in various chemical processes.准备方法
Synthetic Routes and Reaction Conditions: Ethyl triphenyl phosphonium iodide can be synthesized through the reaction of triphenylphosphine with ethyl iodide. The reaction typically occurs in an organic solvent such as dichloromethane or toluene under reflux conditions. The general reaction is as follows:
(C6H5)3P+C2H5I→(C6H5)3P+C2H5I−
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: Ethyl triphenyl phosphonium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation to form phosphine oxides or reduction under specific conditions.
Wittig Reactions: It is prominently used in Wittig reactions to form alkenes from aldehydes and ketones.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include halides, cyanides, and alkoxides.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products:
Alkenes: Formed through Wittig reactions.
Phosphine Oxides: Resulting from oxidation reactions.
Substituted Phosphonium Salts: From nucleophilic substitution reactions.
科学研究应用
Ethyl triphenyl phosphonium iodide has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential in drug synthesis and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fine chemicals, polymers, and advanced materials.
作用机制
The mechanism by which ethyl triphenyl phosphonium iodide exerts its effects is primarily through its role as a phase transfer catalyst and Wittig reagent. In phase transfer catalysis, it facilitates the transfer of reactants between immiscible phases, enhancing reaction rates. In Wittig reactions, it forms a phosphonium ylide intermediate that reacts with carbonyl compounds to produce alkenes.
Molecular Targets and Pathways:
Phase Transfer Catalysis: Enhances the solubility of reactants in different phases, allowing for more efficient reactions.
Wittig Reaction Pathway: Involves the formation of a phosphonium ylide, which then reacts with aldehydes or ketones to form alkenes.
相似化合物的比较
Ethyl triphenyl phosphonium iodide can be compared with other phosphonium salts such as:
- Mthis compound
- Butyl triphenyl phosphonium iodide
- Phenyl triphenyl phosphonium iodide
Uniqueness: this compound is unique due to its specific reactivity and stability, making it particularly useful in Wittig reactions and as a phase transfer catalyst. Its ethyl group provides a balance between reactivity and steric hindrance, which is not as pronounced in methyl or butyl analogs.
属性
分子式 |
C20H21IP+ |
|---|---|
分子量 |
419.3 g/mol |
IUPAC 名称 |
ethyl(triphenyl)phosphanium;hydroiodide |
InChI |
InChI=1S/C20H20P.HI/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1; |
InChI 键 |
SLAFUPJSGFVWPP-UHFFFAOYSA-N |
规范 SMILES |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-4-phenyl[1]benzothieno[3,2-d]pyrimidine](/img/structure/B12807667.png)
![N-[4-Nitro-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12807671.png)
![N-[3-[2-(2-ethoxyethoxy)ethoxy]propyl]-8-(3-octylthiiran-2-yl)octanamide](/img/structure/B12807676.png)
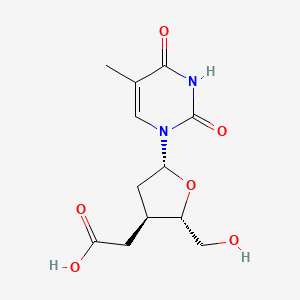

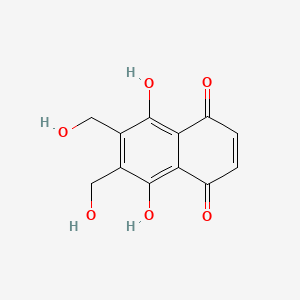
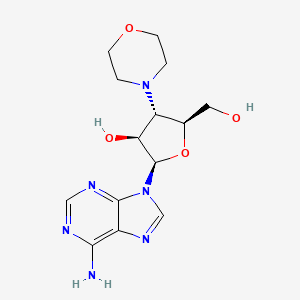


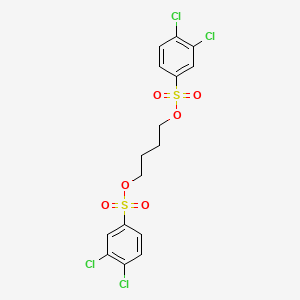
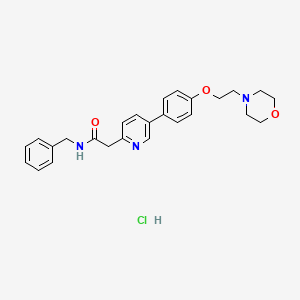
![9-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B12807753.png)
